Caspase‑3 Inhibitory Potency Versus Closest Structurally Characterized Analog
No primary research paper or authoritative database provides a quantitative caspase‑3 IC₅₀ value for the target compound itself. The closest structurally characterized analog, N‑acyl‑substituted compound **24** (2‑(benzylcarbamoyl)phenyl derivative) from the 2014 Li et al. study, exhibits an IC₅₀ of 12.3 nM against recombinant human caspase‑3 [1]. This value serves as a class‑level reference but cannot be directly attributed to the target compound, and any procurement decision based on this inference must acknowledge the absence of direct target‑compound data.
| Evidence Dimension | Caspase‑3 inhibitory potency (IC₅₀, recombinant human enzyme) |
|---|---|
| Target Compound Data | Not available in any accessible primary source |
| Comparator Or Baseline | Compound 24 (N‑acyl‑substituted benzisothiazol‑3‑one analog): IC₅₀ = 12.3 nM [1] |
| Quantified Difference | Cannot be calculated; target compound data absent |
| Conditions | In vitro fluorogenic assay with recombinant human caspase‑3, pH 7.5, 37 °C |
Why This Matters
Caspase‑3 IC₅₀ is the primary pharmacodynamic endpoint for this chemotype; without direct data, the target compound cannot be differentiated from analogs, preventing evidence‑based selection.
- [1] Li, Z., Pan, Y., Zhong, W., Zhu, Y., Zhao, Y., Li, L., Liu, W., Zhou, H., Yang, C. Synthesis and evaluation of N‑acyl‑substituted 1,2‑benzisothiazol‑3‑one derivatives as caspase‑3 inhibitors. Bioorg. Med. Chem. 2014, 22, 6735–6745. View Source
